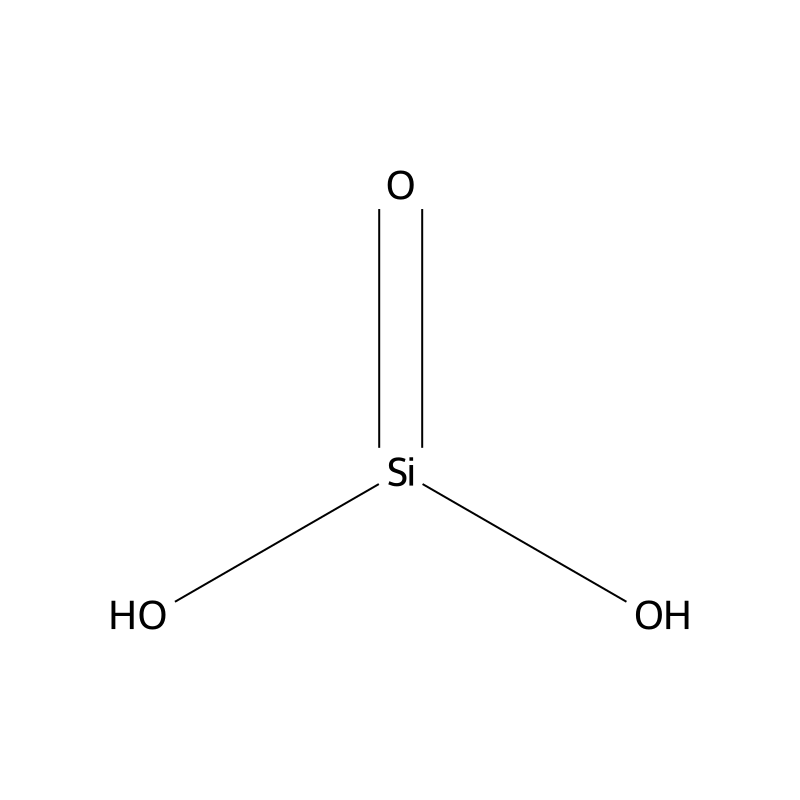Metasilicic acid
H2O3Si

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
H2O3Si
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Studies of Silica (SiO₂) Formation and Geochemistry
Metasilicic acid is a key intermediate in the formation of silica (SiO₂), the most abundant mineral on Earth's crust. Researchers study the dissolution and precipitation reactions of silicates and silicon-containing minerals to understand various geochemical processes. By investigating the behavior of H₂SiO₃ in aqueous solutions under different temperature and pressure conditions, scientists can model weathering processes, mineral formation in hydrothermal vents, and the transport of silicon in natural water systems [1].
[1] Solubility of Silica (PDF):
Applications in Colloid Chemistry and Material Science
Metasilicic acid plays a role in the synthesis of various colloidal particles and materials. By controlling the polymerization of H₂SiO₃ molecules, researchers can create silica gels, mesoporous materials, and zeolites. These materials have diverse applications in catalysis, adsorption, drug delivery, and other fields due to their unique properties like high surface area and tunable pore structures [2, 3].
[2] Sol-Gel Processing of Silica Gels (PDF):
[3] Synthesis of Zeolites from Metakaolin-Based Metastable Silica Gels:
Understanding Corrosion and Biomineralization Processes
The interaction of metasilicic acid with metal surfaces is a topic of research in corrosion science. Studying the formation and properties of silica-based corrosion products helps scientists develop strategies for corrosion prevention and material selection in different environments [4].
[4] The Role of Silicate Ions in the Passivation of Carbon Steel:
Additionally, metasilicic acid plays a role in biomineralization processes, where organisms utilize silicon to build structures like shells and diatoms. Research in this area involves studying the uptake and transformation of H₂SiO₃ by these organisms, which helps us understand their physiology and adaptation strategies [5].
Metasilicic acid is a hypothetical chemical compound with the formula or . It is considered a member of the silicic acid family, which includes various forms of silicon, oxygen, and hydrogen compounds. Metasilicic acid is characterized by its tendency to polymerize in aqueous solutions, even at low concentrations, making it difficult to isolate under standard laboratory conditions. Its structure features silicon bonded to hydroxyl groups and an oxygen atom, suggesting a potential for various chemical interactions and transformations .
Metasilicic acid undergoes several notable reactions:
- Polymerization: In aqueous solutions, metasilicic acid can slowly polymerize to form larger silicic acid molecules or silicates. This process can lead to the formation of complex structures such as silicates and silica gel .
- Hydration: Metasilicic acid can react with water to form orthosilicic acid (). This reaction illustrates the dynamic nature of silicic acids in solution:
- Condensation: Metasilicic acid can condense with itself or other silicate species to yield water and polymerized forms of silica, contributing to the natural cycling of silicon in aquatic environments .
Metasilicic acid and its derivatives play essential roles in biological systems, particularly in marine ecosystems. Silica is crucial for certain organisms like diatoms, which utilize silicic acid to construct their frustules (cell walls). These organisms are integral to carbon cycling and contribute significantly to primary production in aquatic environments. Silica also exhibits anti-inflammatory properties and has been studied for its potential health benefits, including lowering cholesterol and blood pressure .
The synthesis of metasilicic acid typically involves the following methods:
- Acidification of Silicates: By treating alkali metal silicates with strong acids (like hydrochloric or sulfuric acid), metasilicic acid can be generated. This process is often conducted in controlled environments to manage the polymerization rates .
- Dissolution of Silica: Dissolving silica in water under acidic conditions can also yield metasilicic acid. This method emphasizes the importance of pH control in achieving desired concentrations and forms of silicic acids .
Metasilicic acid has several applications across various fields:
- Environmental Science: It plays a vital role in biogeochemical cycles, particularly in aquatic ecosystems where it affects nutrient availability and carbon cycling.
- Materials Science: Metasilicates derived from metasilicic acid are utilized in ceramics and glass production due to their structural properties.
- Health Supplements: Some formulations containing silicic acid are marketed for their potential health benefits, including skin health and connective tissue support .
Metasilicic acid shares similarities with several other compounds within the silicic acid family. Here is a comparison highlighting its uniqueness:
| Compound | Formula | Unique Features |
|---|---|---|
| Orthosilicic Acid | Most stable form; readily soluble; essential for diatoms. | |
| Disilicic Acid | Forms through condensation; less soluble than orthosilicic acid. | |
| Pyrosilicic Acid | Forms from dehydration; involved in silica gel formation. | |
| Silica | Non-hydrated form; prevalent in nature as quartz; low solubility. |
Metasilicic acid's unique property lies in its ability to polymerize easily in solution while remaining less stable than orthosilicic acid, making it an intriguing subject for further research into silicon chemistry and its ecological implications .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern







